N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine
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Overview
Description
N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxy group attached to the indole ring, which is further connected to an acetyl group and glycine. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine can undergo several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a catalyst, such as palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS) for bromination
Major Products Formed
Oxidation: Benzylic alcohols, aldehydes, or carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Benzylic halides
Scientific Research Applications
N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine has various applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The benzyloxy group and indole ring play crucial roles in binding to target proteins, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H18N2O4/c22-18(20-11-19(23)24)12-21-9-8-15-6-7-16(10-17(15)21)25-13-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,20,22)(H,23,24) |
InChI Key |
FQEAIPJQPOQDTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC(=O)O |
Origin of Product |
United States |
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